molecular formula C19H21N3O B8698242 (4-Isopropoxy-phenyl)-(2-methyl-quinazolin-4-yl)-methyl-amine CAS No. 827031-18-5

(4-Isopropoxy-phenyl)-(2-methyl-quinazolin-4-yl)-methyl-amine

Cat. No. B8698242
M. Wt: 307.4 g/mol
InChI Key: CYFKGPXUKCEWGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07618975B2

Procedure details

The title compound was prepared from (4-isopropoxy-phenyl)-(2-methyl-quinazolin-4-yl)-amine (164.3 mg, 0.56 mmol) and methyl iodide (0.25 ml, 3.92 mmol) by a procedure similar to example 36. 1H NMR (CDCl3): 7.73 (d, J=7.8 Hz, 1H), 7.54-7.49 (m, 1H), 7.10-6.86 (m, 6H), 4.57-4.52 (m, 1H), 3.58 (s, 3H), 2.72 (s, 3H), 1.36 (d, J=6 Hz, 6H).
Quantity
164.3 mg
Type
reactant
Reaction Step One
Quantity
0.25 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([O:4][C:5]1[CH:10]=[CH:9][C:8]([NH:11][C:12]2[C:21]3[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=3)[N:15]=[C:14]([CH3:22])[N:13]=2)=[CH:7][CH:6]=1)([CH3:3])[CH3:2].[CH3:23]I>>[CH:1]([O:4][C:5]1[CH:6]=[CH:7][C:8]([N:11]([C:12]2[C:21]3[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=3)[N:15]=[C:14]([CH3:22])[N:13]=2)[CH3:23])=[CH:9][CH:10]=1)([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
164.3 mg
Type
reactant
Smiles
C(C)(C)OC1=CC=C(C=C1)NC1=NC(=NC2=CC=CC=C12)C
Name
Quantity
0.25 mL
Type
reactant
Smiles
CI

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)OC1=CC=C(C=C1)N(C)C1=NC(=NC2=CC=CC=C12)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.